molecular formula C21H24F2N2O2 B5986440 ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate

ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate

Cat. No. B5986440
M. Wt: 374.4 g/mol
InChI Key: IUOMRQNUKUXCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate is a synthetic compound that has gained attention due to its potential scientific research applications. This compound is known for its unique chemical structure, which makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate involves its selective binding to dopamine D3 receptors. This compound has been shown to have a high affinity for these receptors, which are primarily located in the mesolimbic pathway of the brain. By binding to these receptors, Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate can modulate the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate are primarily related to its effects on dopamine D3 receptors. This compound has been shown to increase the release of dopamine in the mesolimbic pathway, which can lead to increased feelings of reward and motivation. Additionally, Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate has been shown to have anxiolytic effects, which can be attributed to its effects on dopamine receptors in the prefrontal cortex.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate in lab experiments is its selectivity for dopamine D3 receptors. This compound has a high affinity for these receptors, which allows for precise targeting of these receptors in various research studies. Additionally, Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate is a synthetic compound, which allows for easy and reproducible synthesis.
One of the limitations of using Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate in lab experiments is its limited solubility in water. This can make it challenging to administer this compound in certain research studies. Additionally, the effects of Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate on dopamine receptors may vary depending on the experimental conditions, which can make it challenging to compare results across different studies.

Future Directions

There are several future directions for research on Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate. One potential direction is to study the effects of this compound on other neurotransmitter systems in the brain. Additionally, researchers can explore the potential therapeutic applications of Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate in various neurological disorders such as addiction, depression, and schizophrenia. Finally, researchers can explore the potential of Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate as a tool for imaging dopamine D3 receptors in the brain.
Conclusion:
In conclusion, Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate is a synthetic compound that has shown promising results in various scientific research applications. This compound has a unique chemical structure that allows for selective targeting of dopamine D3 receptors in the brain. While there are limitations to using Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate in lab experiments, its potential applications in neuroscience research make it an exciting area of study. Future research on this compound can lead to a better understanding of the role of dopamine receptors in the brain and the development of new treatments for various neurological disorders.

Synthesis Methods

Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate is synthesized through a series of chemical reactions. The first step involves the reaction between 2,4-difluorobenzyl chloride and pyridine-2-methanol in the presence of a base. The resulting product is then reacted with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate.

Scientific Research Applications

Ethyl 3-(2,4-difluorobenzyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxylate has shown promising results in various scientific research applications. One of the potential applications is in the field of neuroscience, where it can be used as a tool to study the role of dopamine receptors in the brain. This compound has been shown to selectively bind to dopamine D3 receptors, which are involved in the regulation of reward and motivation. By studying the effects of this compound on dopamine D3 receptors, researchers can gain a better understanding of the role of these receptors in various neurological disorders such as addiction, depression, and schizophrenia.

properties

IUPAC Name

ethyl 3-[(2,4-difluorophenyl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O2/c1-2-27-20(26)21(13-16-7-8-17(22)12-19(16)23)9-5-11-25(15-21)14-18-6-3-4-10-24-18/h3-4,6-8,10,12H,2,5,9,11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOMRQNUKUXCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=CC=N2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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